9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
9-Chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridoquinazoline core, which is fused with a piperidine sulfonyl group and a chlorine atom at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, including the formation of the pyridoquinazoline core, sulfonylation, and chlorinationIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9-Chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
9-Chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 9-chloro-8-(piperidine-1-sulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one include other pyridoquinazoline derivatives and piperidine sulfonyl compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Pyridoquinazoline derivatives: These compounds have a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine sulfonyl compounds: These compounds contain the piperidine sulfonyl group but may have different core structures, resulting in different applications and activities
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
9-chloro-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C17H16ClN3O3S/c18-13-11-14-12(17(22)19-16-6-2-5-9-21(14)16)10-15(13)25(23,24)20-7-3-1-4-8-20/h2,5-6,9-11H,1,3-4,7-8H2 |
InChI Key |
CECJOIUCBURSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
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